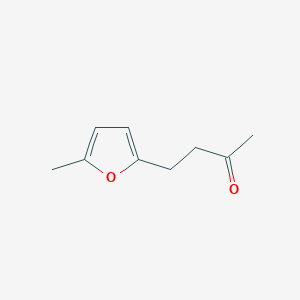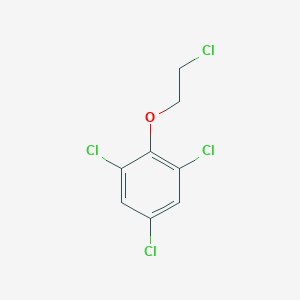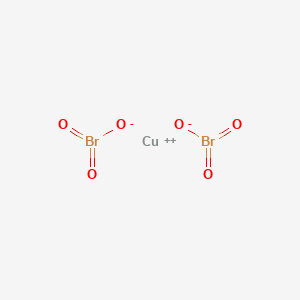
cobalt;(E)-5-hidroxi-2,2,6,6-tetrametilhept-4-en-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is a complex organometallic compound that features cobalt as its central metal atom. This compound is notable for its unique structure, which includes a hydroxyl group and a conjugated double bond system. The presence of cobalt imparts distinctive chemical and physical properties, making it a subject of interest in various fields of research and industrial applications.
Aplicaciones Científicas De Investigación
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including magnetic and electronic devices.
Mecanismo De Acción
- The primary target is the polyunsaturated ester itself, where cobalt forms a complex that catalyzes oxygen uptake and enhances the rate of oxygen absorption by the ester .
- Downstream effects include changes in conjugation, isomerization, and the formation of hydroxy and peroxide groups .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the coordination of cobalt with the organic ligand 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one. This can be achieved through various methods, including:
Direct Coordination: Mixing cobalt salts (such as cobalt chloride or cobalt nitrate) with the ligand in an appropriate solvent under controlled temperature and pH conditions.
Ligand Exchange: Using a pre-formed cobalt complex and exchanging its ligands with 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions in batch or continuous flow reactors. The process parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of 5-oxo-2,2,6,6-tetramethylhept-4-en-3-one.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethylhept-4-en-3-one.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) acetylacetonate: Another cobalt complex with similar coordination properties.
Cobalt(III) chloride: A simpler cobalt compound used in various catalytic applications.
Cobalt(II) nitrate: Commonly used in coordination chemistry and as a precursor for other cobalt complexes.
Uniqueness
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other cobalt complexes. The presence of the hydroxyl group and conjugated double bond system allows for versatile chemical modifications and applications in various fields.
Propiedades
Número CAS |
14877-41-9 |
|---|---|
Fórmula molecular |
C33H60CoO6 |
Peso molecular |
611.8 g/mol |
Nombre IUPAC |
cobalt;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
Clave InChI |
KZYDQDGBCQGIHS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |
SMILES isomérico |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Co] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


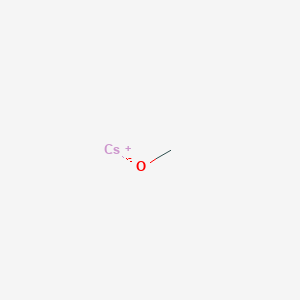
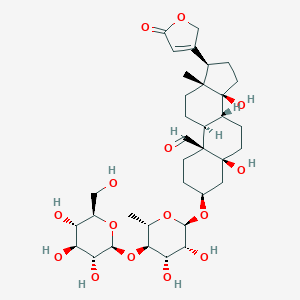

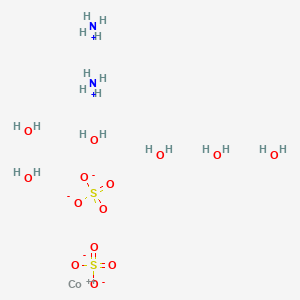
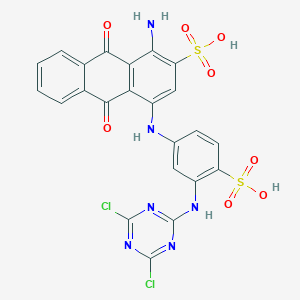
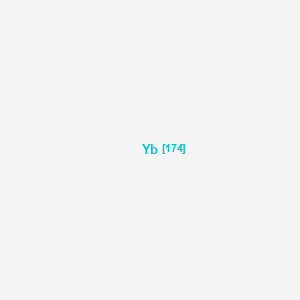
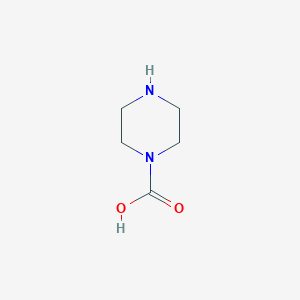

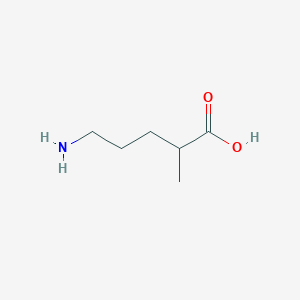
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
